2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide
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Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including UV stabilization, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core The benzotriazole is then functionalized with a methylphenoxy group through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common techniques include high-temperature reactions, catalytic processes, and solvent extraction methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core is known to absorb UV light, providing photostability to materials. In biological systems, the compound may interact with specific proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328): Known for its UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with similar applications.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Used in similar contexts for UV stabilization.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications, from UV stabilization to potential medicinal uses, highlights its significance in scientific research and industry.
Properties
Molecular Formula |
C24H23N5O4S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C24H23N5O4S/c1-16-7-10-23(22(13-16)29-26-19-5-3-4-6-20(19)27-29)33-15-24(30)25-18-8-9-21-17(14-18)11-12-28(21)34(2,31)32/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30) |
InChI Key |
RVVLZTYJOPJZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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